5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole

Fragment-Based Drug Discovery LTA4H X-ray Crystallography

5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole (DB06828) is a synthetic organic compound belonging to the indole class, with a molecular formula of C14H14N2O and a molecular weight of 226.27 Da. It features an indole core substituted at the 5-position with a 2-(1H-pyrrol-1-yl)ethoxy chain, combining indole and pyrrole heterocycles via an ether linker.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B10759352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)CCOC2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C14H14N2O/c1-2-8-16(7-1)9-10-17-13-3-4-14-12(11-13)5-6-15-14/h1-8,11,15H,9-10H2
InChIKeyNSZDJRLPCLOQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole: Structural Biology Fragment for LTA4H Inhibitor Development


5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole (DB06828) is a synthetic organic compound belonging to the indole class, with a molecular formula of C14H14N2O and a molecular weight of 226.27 Da [1]. It features an indole core substituted at the 5-position with a 2-(1H-pyrrol-1-yl)ethoxy chain, combining indole and pyrrole heterocycles via an ether linker . This compound was identified as a fragment hit (compound 15) in a focused 'Fragments of Life' (FOL) X-ray crystallographic screen against Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme central to the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4) [2]. The structure has been deposited in the Protein Data Bank (PDB ID: 3FUJ) and is classified as an experimental small molecule drug candidate by DrugBank [1][3].

Why Generic Indole Fragments Cannot Substitute for 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole in LTA4H Studies


Superficially similar indole fragments like 5-hydroxyindole or 5-chloroindole cannot replicate the binding mode and pharmacological profile of 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole. Critical differences exist at the structural biology level: the simpler 5-substituted indoles (compounds 11-13) require the concomitant presence of the inhibitor bestatin to bind within the LTA4H substrate cleft, and their binding modes are driven primarily by interactions between their 5-substituent and bestatin rather than direct, high-affinity contacts with the enzyme [1]. In contrast, 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole (compound 15) represents a more elaborated indole fragment that was advanced towards lead-like molecules and is documented to make specific hydrogen bonds with key catalytic residues such as Asp-375 [2]. These structural differences translate into distinct starting points for fragment growing, which can lead to divergent optimization pathways and potency outcomes [1].

Quantitative Differentiation of 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole from In-Class Analogs


Crystallographic Binding Mode Differentiation from Simpler 5-Substituted Indoles in LTA4H

The X-ray crystal structure of 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole (compound 15) bound to LTA4H (PDB 3FUJ) reveals a unique binding mode compared to simpler 5-substituted indole fragments such as 5-hydroxyindole (compound 11, PDB 3FUH), 5-chloroindole (compound 12, PDB 3FUE), and 5-fluoroindole (compound 13, PDB 3FUF). These simpler fragments require co-binding with the inhibitor bestatin to occupy the substrate binding cleft, and their primary interactions are with bestatin rather than the protein [1]. In contrast, compound 15 interacts directly with the enzyme, forming a hydrogen bond with the catalytically important residue Asp-375, a key interaction for hydrolase activity [2].

Fragment-Based Drug Discovery LTA4H X-ray Crystallography Binding Mode

Ligand Efficiency Advantage of Pyrrole-Containing Side Chain Over Piperidine-Carboxylic Acid Analog

5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole (compound 15) offers a more fragment-appropriate physicochemical profile for further optimization compared to its more elaborated congener 1-[2-(1H-indol-5-yloxy)ethyl]piperidine-4-carboxylic acid (compound 16, PDB 3FUK). Compound 16, which incorporates a charged piperidine-4-carboxylic acid moiety, displays an IC50 of 966,000 nM (966 µM) against LTA4H, as recorded in PDBBind [1]. This low potency indicates that the added carboxylic acid functionality does not translate into high affinity, while increasing molecular weight, polar surface area, and the number of rotatable bonds—factors that generally reduce ligand efficiency [2]. Compound 15, with its neutral pyrrole moiety, maintains a lower molecular weight (226.27 Da vs. ~316 Da for compound 16) and a predicted LogP of 2.95 , positioning it as a more attractive fragment-sized starting point for lead optimization within the Rule of Three guidelines.

Ligand Efficiency LTA4H Fragment Elaboration Physicochemical Properties

Structural Resolution Advantage for Computational Chemistry and Docking Studies

The co-crystal structure of 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole with LTA4H (PDB 3FUJ) has been solved at a high resolution of 1.90 Å, with excellent refinement statistics (R-Free: 0.200, R-Work: 0.166) [1]. This resolution is superior or comparable to that of structures of related elaborated inhibitors like DG-051 (compound 19), which was advanced to Phase IIa clinical trials and was derived from the same fragment elaboration campaign [2]. The high-resolution structural data enables precise analysis of the pyrrole ring's orientation and its interactions within the active site, providing a robust template for computational docking studies and molecular dynamics simulations. For comparison, the related fragment 1-[2-(1H-indol-5-yloxy)ethyl]piperidine-4-carboxylic acid (compound 16) was solved at a slightly lower resolution of 1.95 Å [3].

X-ray crystallography Structure-Based Drug Design Computational Docking Fragment Screening

Chemical Stability and Synthetic Tractability Advantage for Fragment Library Procurement

5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole possesses a chemically stable ether linkage connecting the indole core to the pyrrole moiety, a feature that provides greater chemical robustness compared to ester-containing or oxidatively sensitive fragments often found in screening collections . The compound was synthesized via a straightforward nucleophilic substitution between 5-hydroxyindole and 2-(1H-pyrrol-1-yl)ethyl bromide under basic conditions , indicating good synthetic tractability and scalability. This contrasts with more complex, synthetically challenging fragments that may require multi-step synthesis with lower overall yields [1]. The compound satisfies all Rule of Three criteria for fragment-based screening (MW < 300, ≤3 H-bond donors, ≤3 H-bond acceptors, ClogP ≤ 3) [2], with calculated properties including 1 H-bond donor and 3 H-bond acceptors [3].

Fragment Library Chemical Stability Synthetic Accessibility Medicinal Chemistry

Unique Dual Heterocycle Pharmacophore Architecture for Diversified Fragment Growing

5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole presents a distinctive dual heterocycle architecture comprising an indole core linked via an ethoxy spacer to a terminal pyrrole ring [1]. This differentiates it from both simpler 5-substituted indoles (which lack a second heterocyclic ring) and from the resveratrol-derived fragments (compounds 2-3) that were also identified in the FOL screen [2]. The presence of the terminal pyrrole provides two distinct vectors for fragment growing: modification of the indole NH (a hydrogen bond donor) and substitution on the pyrrole ring (which can participate in π-stacking interactions). This contrasts with compound 16 (PDB 3FUK), whose piperidine-4-carboxylic acid directs growing toward a charged, zinc-chelating pharmacophore [3]. The dual heterocycle architecture offers greater chemical diversity for library design compared to single-ring fragments [2].

Pharmacophore Indole Pyrrole Fragment Growing Scaffold Diversity

Application Scenarios for 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole in Scientific and Industrial Research


Fragment-Based Lead Discovery Targeting Leukotriene A4 Hydrolase (LTA4H)

5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole serves as a structurally characterized starting point for developing novel LTA4H inhibitors. Its co-crystal structure (PDB 3FUJ) at 1.90 Å resolution reveals a direct hydrogen bond with the catalytic residue Asp-375, a feature not observed in bestatin-dependent fragments like 5-hydroxyindole [1]. Researchers can use this validated binding mode for structure-guided fragment growing, targeting the substrate binding cleft to generate potent inhibitors with potential anti-inflammatory applications, as demonstrated by the elaboration of related FOL fragments into clinical candidates such as DG-051 [1].

Computationally-Assisted Drug Design and Molecular Docking Studies

The high-resolution co-crystal structure (PDB 3FUJ, 1.90 Å) provides an excellent template for computational chemists conducting docking studies, pharmacophore modeling, and molecular dynamics simulations targeting LTA4H [2]. The well-defined electron density for the pyrrol-ethoxy side chain enables accurate parameterization of force fields and scoring functions. The structure can be used to benchmark virtual screening protocols for fragment libraries, as the binding mode has been experimentally validated and can discriminate between active and inactive analogs [2].

Chemical Biology Tool for Investigating Leukotriene Signaling Pathways

As a known ligand of LTA4H, 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole can serve as a chemical probe for studying the role of LTA4H in leukotriene B4 biosynthesis and inflammatory signaling cascades [3]. The compound's interaction with LTA4H is documented in the DrugBank database (DB06828) and has been structurally validated [3]. Its fragment-like properties make it suitable for cellular target engagement studies, where its moderate affinity can be leveraged to probe LTA4H function without complete enzyme inhibition [1].

Fragment Library Enhancement and Diversity-Oriented Synthesis

The dual indole-pyrrole architecture of this compound makes it valuable for enhancing the chemical diversity of commercial or in-house fragment screening libraries . With a molecular weight of 226.27 Da and Rule of Three compliance, it occupies a distinct region of chemical space compared to single-ring indole fragments . Its synthetic accessibility via a one-step procedure from commercially available 5-hydroxyindole enables cost-effective procurement and potential scale-up for analog synthesis .

Quote Request

Request a Quote for 5-[2-(1H-pyrrol-1-yl)ethoxy]-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.